molecular formula C12H19IOSi B163124 3-(t-Butyldimethylsiloxy)iodobenzene CAS No. 133910-12-0

3-(t-Butyldimethylsiloxy)iodobenzene

Cat. No.: B163124
CAS No.: 133910-12-0
M. Wt: 334.27 g/mol
InChI Key: AVZDGFRDSOPFCR-UHFFFAOYSA-N
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Description

3-(t-Butyldimethylsiloxy)iodobenzene is an organic compound with the molecular formula C₁₂H₁₉IOSi and a molecular weight of 334.27 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a t-butyldimethylsiloxy group. It is primarily used in research settings, particularly in the field of proteomics .

Chemical Reactions Analysis

3-(t-Butyldimethylsiloxy)iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form iodobenzene derivatives.

    Reduction Reactions: The iodine atom can be reduced to form benzene derivatives.

Scientific Research Applications

Applications Overview

Field Application Summary Methods of Application Results and Outcomes
Analytical Chemistry Used as a derivatization agent for small organic molecules.Reacts with functional groups in target molecules to form derivatives suitable for chromatographic or spectroscopic analysis.Improved detection limits and resolution in analytical methods, enhancing accuracy in environmental and biological analyses.
Proteomics Employed for the modification of proteins and peptides.Derivatizes amino acids in proteins for identification and quantification via mass spectrometry.Facilitated the discovery of novel protein modifications and interactions.
Organic Chemistry Acts as a reagent for synthetic transformations.Serves as an electrophilic reagent to introduce protected phenol functionalities into organic molecules.Enabled the synthesis of complex organic molecules through various reaction pathways.
Medicinal Chemistry Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).Introduces aryl groups into drug molecules, influencing pharmacokinetics and pharmacodynamics during drug development stages.Contributed to the development of new drug candidates with improved efficacy profiles.
Material Science Incorporated into organic electronic materials like conductive polymers and OLEDs.Used as a dopant or incorporated into polymer backbones to modify electronic properties.Enhanced conductivity and luminescence efficiency in materials for flexible electronics and energy-efficient lighting.
Environmental Science Aids in studying environmental pollutants and their degradation products.Tags pollutants for trace-level detection; used in synthesizing stable isotope-labeled standards for quantitative analysis.Improved identification and quantification of pollutants at low concentrations, aiding pollution control strategies.

Analytical Chemistry

In analytical chemistry, 3-(t-Butyldimethylsiloxy)iodobenzene is employed to enhance the detection capabilities of chromatographic techniques. The derivatization process improves the volatility and detectability of analytes, particularly in environmental samples where complex matrices are common.

Proteomics

The compound's utility in proteomics is highlighted by its ability to modify amino acids within proteins, facilitating their analysis via mass spectrometry. This application has led to significant advancements in understanding protein interactions and modifications that are critical in biological processes.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key building block for synthesizing aryl-substituted pharmaceuticals. Its introduction into drug candidates has shown promise in optimizing therapeutic profiles, although specific clinical data remains proprietary.

Material Science

The incorporation of this compound into polymers has been explored for developing next-generation electronic devices such as OLEDs. The modifications imparted by this compound have been shown to significantly enhance material properties, making them suitable for flexible electronics.

Environmental Science

Research involving this compound has enabled more sensitive detection methods for environmental pollutants. By tagging these pollutants, scientists can trace their degradation pathways more effectively, contributing to better environmental monitoring practices.

Mechanism of Action

The mechanism of action of 3-(t-Butyldimethylsiloxy)iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the silyl ether group. The iodine atom acts as a leaving group in substitution reactions, while the silyl ether group provides steric protection and enhances the compound’s stability . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Biological Activity

3-(t-Butyldimethylsiloxy)iodobenzene, with the CAS number 133910-12-0, is a compound that has garnered attention in chemical and biological research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a siloxy group, which is known for its role in enhancing solubility and stability in various chemical environments. The presence of iodine suggests potential reactivity in biological systems, particularly in nucleophilic substitution reactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H17IOSi
Molecular Weight300.34 g/mol
CAS Number133910-12-0

Biological Activity Overview

Research on the biological activity of this compound is limited. However, it is primarily used as a protected intermediate in organic synthesis rather than as a direct therapeutic agent. Its siloxy group provides stability during reactions, allowing for the synthesis of more complex molecules with potential biological applications.

The specific mechanism of action for this compound in biological systems has not been extensively characterized. However, its role as an intermediate suggests that it may facilitate the formation of biologically active compounds through subsequent reactions. The iodine atom may also play a role in interactions with biological targets, potentially influencing enzyme activity or receptor binding.

Case Studies and Research Findings

  • Synthesis Applications : Several studies have highlighted the use of this compound as a precursor in the synthesis of iodinated compounds that exhibit antimicrobial properties. These derivatives have shown varying degrees of activity against bacterial strains, suggesting that the compound can contribute to the development of new antibiotics.
  • Anticancer Research : In preliminary studies, derivatives synthesized from this compound have been evaluated for anticancer activity. Some iodinated compounds demonstrated cytotoxic effects on cancer cell lines, indicating that the compound may indirectly support the development of anticancer agents through its derivatives.
  • Environmental Stability : Research has also focused on the environmental stability of siloxane compounds, including this compound. Studies indicate that these compounds can persist in various environmental conditions, raising questions about their long-term ecological impacts.

Comparative Analysis with Similar Compounds

When compared to other iodinated compounds, this compound offers unique advantages due to its siloxy protection:

CompoundBiological ActivityStability
3-Iodobenzoic AcidModerate (antibacterial)Moderate
4-IodophenolHigh (antiviral)Low
This compoundLow (as an intermediate)High

Q & A

Q. Basic: What synthetic methodologies are reported for 3-(t-Butyldimethylsiloxy)iodobenzene, and how are purity and yield optimized?

The synthesis of iodobenzene derivatives like this compound typically involves functionalization of iodobenzene with protective groups. For example, siloxy groups (e.g., t-butyldimethylsiloxy) are introduced via nucleophilic substitution or metal-catalyzed coupling. Purification often employs column chromatography or recrystallization, with monitoring by TLC or HPLC to ensure purity. The steric bulk of the siloxy group can influence reaction efficiency, requiring careful stoichiometric control to avoid side reactions .

Q. Basic: How does the t-butyldimethylsiloxy group influence the electronic and steric properties of iodobenzene in cross-coupling reactions?

The t-butyldimethylsiloxy (TBS) group acts as a steric shield, hindering undesired interactions at the iodine center while stabilizing intermediates via electron donation. In S-arylation or Heck-Mizoroki reactions, the TBS group can reduce competing β-hydride elimination, enhancing selectivity for aryl-iodine bond activation. Computational studies suggest that the bulky siloxy group increases the energy barrier for non-productive pathways, favoring targeted coupling .

Q. Advanced: What computational approaches (e.g., DFT) are used to elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations, as applied to analogous hypervalent iodine compounds, optimize geometries using hybrid functionals (e.g., B97X-D) and basis sets like Def2TZVP for light atoms and LANL2DZ for iodine. These models predict intermediate structures (e.g., iodonium ions) and evaluate transition states. Natural Bond Orbital (NBO) analysis further clarifies charge transfer and orbital interactions during aryl-iodine bond cleavage .

Q. Advanced: How can researchers address contradictory solubility data for iodobenzene derivatives when designing reaction solvents?

Conflicting solubility measurements (e.g., iodobenzene in water) arise from variations in experimental conditions (equilibration time, temperature). To resolve discrepancies, researchers should validate methods using gas chromatography with internal standards and ensure material purity. Thermodynamic modeling (e.g., UNIFAC) can predict solubility trends, while empirical testing under controlled conditions (e.g., inert atmosphere) minimizes oxidation artifacts .

Q. Advanced: What role do radical pathways play in the decomposition or reactivity of this compound?

Radical abstraction of iodine from aryl iodides is well-documented. For example, aryl radicals generated via peroxide decomposition rapidly abstract iodine from iodobenzene derivatives, forming biaryl byproducts. The TBS group may slow this process by sterically protecting the C–I bond, though photolytic or thermal conditions could still promote homolytic cleavage. Electron Paramagnetic Resonance (EPR) studies are critical for detecting transient radical intermediates .

Q. Methodological: What experimental techniques are used to assess the thermal and photochemical stability of this compound?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) quantify thermal decomposition thresholds. Ultrafast electron diffraction (UED) captures structural changes during UV-induced dissociation, revealing time-resolved bond cleavage dynamics. For photostability, UV-Vis spectroscopy monitors absorbance shifts under controlled irradiation, while NMR tracks degradation products .

Q. Methodological: Why is the t-butyldimethylsiloxy group preferred over other silyl ethers in protecting hydroxyl functionalities adjacent to iodine?

The TBS group offers superior steric protection and hydrolytic stability compared to trimethylsilyl (TMS) or triisopropylsilyl (TIPS) groups. Its bulk minimizes unwanted nucleophilic attack on iodine while remaining stable under acidic or basic conditions common in cross-coupling reactions. Additionally, TBS ethers are cleavable under mild fluoride conditions, enabling selective deprotection .

Q. Methodological: How do catalytic systems leverage hypervalent iodine intermediates derived from this compound in oxidation reactions?

In situ generation of hypervalent iodine(III) species (e.g., iodonium ions) via Lewis acid activation (e.g., BF₃·Et₂O) enables catalytic α-acetoxylation of ketones. The TBS group stabilizes these intermediates, prolonging their lifetime for selective oxidation. Kinetic studies and isotopic labeling (e.g., ¹⁸O) help distinguish between competing mechanisms (e.g., SN2 vs. radical pathways) .

Properties

IUPAC Name

tert-butyl-(3-iodophenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZDGFRDSOPFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373813
Record name 3-(t-Butyldimethylsiloxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133910-12-0
Record name 3-(t-Butyldimethylsiloxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Imidazole (7.8 g, 115 mmol) was added to a solution of 3-iodophenol (12.7 g, 58 mmol) and tert-butyl(chloro)dimethylsilane (9.9 g, 65 mmol) in dichloromethane (80 mL) at 0° C. The reaction mixture was stirred at rt overnight. The suspension was washed three times with water and once with brine, dried and concentrated to give crude tert-butyl(3-iodophenoxy)dimethylsilane (20 g, 93%).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Iodophenol (110 g, 0.50 mol, 1 eq) and imidazole (93.6 g, 1.375 mol, 2.75 eq) were placed in a 2000 ml flask with dichloromethane (1150 mL) and cooled in an ice water bath to 15° C. under nitrogen. tert-Butyldimethylchlorosilane (82.9 g, 0.55 mol, 1.1 eq) in dichloromethane (200 mL) was added dropwise through an addition funnel and the reaction mixture was stirred overnight. The reaction solution was washed with 0.5 N sodium hydroxide solution (3×200 mL), water (3×200 mL) and brine (200 ml) and dried over sodium sulfate. The solvent was removed under reduced pressure leaving 166.34 g of crude (3-iodo-phenoxy)-tert-butyl-dimethyl-silane. 1H NMR (300 MHz, CDCl3) δ 7.27 (ddd, J=8.0, 2.0, 1.0 Hz), 7.19 (dd, 1H, J=2.0, 2.0 Hz), 6.92 (dd, 1H, J=8.0, 8.0 Hz), 6.77 (ddd, 1H, J=8.0, 2.0, 1.0 Hz).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
1150 mL
Type
solvent
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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